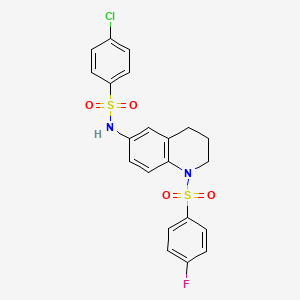
4-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound features a unique structure that includes both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-CHLORO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonyl groups: This step involves the reaction of the tetrahydroquinoline derivative with sulfonyl chlorides, such as 4-fluorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride
Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving a base and a solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-CHLORO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal chemistry: It is studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Biological research: It is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Industrial applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-2-fluorobenzenesulfonyl chloride: This compound shares the sulfonyl chloride group but lacks the tetrahydroquinoline core.
1-Chloro-4-fluorobenzene: This simpler compound lacks the sulfonamide and tetrahydroquinoline groups, making it less complex and less biologically active.
2-Chloro-4-fluorobenzenesulfonyl chloride: Similar in structure but with different positioning of the chloro and fluoro groups, affecting its reactivity and applications.
The uniqueness of 4-CHLORO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H18ClFN2O4S2 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H18ClFN2O4S2/c22-16-3-8-19(9-4-16)30(26,27)24-18-7-12-21-15(14-18)2-1-13-25(21)31(28,29)20-10-5-17(23)6-11-20/h3-12,14,24H,1-2,13H2 |
InChI Key |
QAYCUDAYLCFOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















